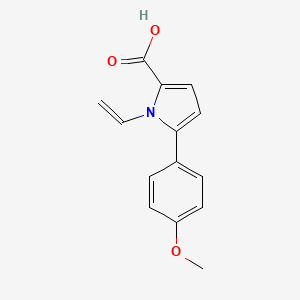

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

Description

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is a pyrrole-based heterocyclic compound characterized by:

- Molecular formula: C₁₄H₁₃NO₃.

- Structure: A pyrrole ring substituted with a vinyl group at position 1, a carboxylic acid group at position 2, and a 4-methoxyphenyl group at position 5 .

- Key properties: The methoxy group on the phenyl ring is electron-donating, influencing electronic distribution and solubility.

Properties

IUPAC Name |

1-ethenyl-5-(4-methoxyphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-3-15-12(8-9-13(15)14(16)17)10-4-6-11(18-2)7-5-10/h3-9H,1H2,2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJPEJGLSPARIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the condensation of 4-methoxyphenylacetic acid with a suitable pyrrole precursor under acidic or basic conditions . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid group at position 2 undergoes typical acid-derived transformations:

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic conditions (H₂SO₄ or HCl) to form esters. For example, treatment with ethanol yields the ethyl ester derivative .

-

Amidation : Coupling with amines (e.g., 4-methoxybenzylamine) using EDCI/HOBt forms amides.

-

Decarboxylation : Thermal decarboxylation under reflux conditions (e.g., in diphenyl ether) removes the COOH group, yielding 5-(4-methoxyphenyl)-1-vinyl-1H-pyrrole .

Vinyl Group Reactions

The vinyl substituent at position 1 participates in:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to an ethyl group.

-

Oxidation : Ozonolysis cleaves the vinyl group, forming a diketone intermediate .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature enables electrophilic substitution, primarily at positions 3 and 4 (α-positions relative to nitrogen):

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Halogenation | Br₂ in CH₃COOH, 0°C | 3-Bromo or 4-bromo derivatives |

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro or 4-nitro analogues |

| Sulfonation | H₂SO₄, SO₃, 100°C | 3-Sulfo or 4-sulfo products |

Methoxyphenyl Group Modifications

The 4-methoxyphenyl substituent undergoes:

-

Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, yielding a phenol derivative .

-

Electrophilic Substitution : Nitration or halogenation occurs on the phenyl ring under standard conditions .

Cross-Coupling Reactions

The compound’s vinyl and aryl groups participate in transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : After borylation at position 4 (via Ir-catalyzed C–H activation), coupling with aryl halides introduces diverse aryl groups .

-

Heck Reaction : The vinyl group reacts with aryl halides (e.g., iodobenzene) in the presence of Pd catalysts .

Oxidation and Reduction Pathways

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Vinyl → ketone or carboxylic acid |

| Reduction | NaBH₄/LiAlH₄ | Carboxylic acid → alcohol |

| Epoxidation | m-CPBA | Vinyl → epoxide |

Heterocyclic Ring Functionalization

The pyrrole core engages in:

-

N-Alkylation : Quaternization at nitrogen using alkyl halides (e.g., CH₃I) .

-

Cycloaddition : [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .

Key Research Findings

-

Borylation/Suzuki Coupling : A two-step protocol enables efficient arylation at position 4 without N-protection, achieving yields >80% .

-

Decarboxylation Efficiency : Thermal decarboxylation proceeds smoothly at 200°C, with no side products detected .

-

Selective Demethylation : BBr₃ selectively removes the methoxy group’s methyl without affecting the vinyl substituent.

Scientific Research Applications

Scientific Research Applications

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with a methoxyphenyl group and a vinyl group attached to the pyrrole ring. It has the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. This compound is researched for its potential biological activities, including enzyme inhibition, antimicrobial properties, and possible therapeutic applications in cancer treatment.

Chemistry

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid serves as a building block in synthesizing complex organic molecules.

Synthetic Routes:

- Suzuki-Miyaura coupling reaction This involves a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

- Condensation Condensation of 4-methoxyphenylacetic acid with a pyrrole precursor under acidic or basic conditions.

- Industrial Production Large-scale application of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors and automated systems.

Chemical Reactions:

- Oxidation Oxidation can form corresponding ketones or aldehydes.

- Reduction Reduction reactions can convert the vinyl group to an ethyl group.

- Substitution Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.

Biology

The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties. Its mechanism of action involves interaction with specific molecular targets and pathways, potentially inhibiting enzyme activity by binding to active sites and blocking substrate access.

Medicine

Ongoing research explores its potential as a therapeutic agent for various diseases. Pyrrole derivatives, including this compound, exhibit anticancer activity and can inhibit the proliferation of cancer cell lines like MCF-7 and A549.

Anticancer Properties

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(4-Methoxy-phenyl)-1-vinyl-pyrrole | MCF-7 | TBD | Ongoing research |

| Benzamide derivatives | A549 | 3.0 | |

| Novel imidazo[4,5-b]pyridine | HCT116 | 0.63-1.32 |

Industry

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent variations and their impacts:

Research Findings and Trends

- Electronic effects : Electron-withdrawing groups (e.g., CF₃, Br) lower the pKa of the carboxylic acid group, enhancing ionization in physiological conditions .

- Thermal stability : Compounds like 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid are stored at 2–8°C, indicating sensitivity to decomposition under ambient conditions .

Biological Activity

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid (CAS No. 131172-68-4) is a pyrrole derivative characterized by a methoxyphenyl group and a vinyl group attached to the pyrrole ring. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition, antimicrobial properties, and possible therapeutic applications in cancer treatment.

The molecular formula of 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is C14H13NO3, with a molecular weight of 243.26 g/mol. Its structure includes functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| CAS Number | 131172-68-4 |

| IUPAC Name | 1-ethenyl-5-(4-methoxyphenyl)pyrrole-2-carboxylic acid |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, particularly enzymes. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in understanding its potential as a therapeutic agent.

Anticancer Properties

Research indicates that pyrrole derivatives, including 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, such as MCF-7 and A549. The IC50 values for related compounds have been reported in the range of 3.0 µM to 10 µM, suggesting that this class of compounds could be effective against cancer cells.

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(4-Methoxy-phenyl)-1-vinyl-pyrrole | MCF-7 | TBD | Ongoing research |

| Benzamide derivatives | A549 | 3.0 | |

| Novel imidazo[4,5-b]pyridine | HCT116 | 0.63 - 1.32 |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For example, it may interact with tyrosine kinases, which are critical in cell signaling pathways associated with cancer progression. The inhibition of these enzymes can lead to reduced tumor growth.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that pyrrole derivatives possess antimicrobial activities. The presence of the methoxy group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.

Case Studies

Several studies have investigated the biological activity of pyrrole derivatives:

- Study on Anticancer Activity : A recent study synthesized multiple pyrrole derivatives and evaluated their effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.

- Enzyme Interaction Studies : Molecular docking studies revealed that some pyrrole derivatives could form stable complexes with ATP-binding domains of growth factor receptors (EGFR and VEGFR2), suggesting potential as targeted therapies in oncology.

- Antimicrobial Efficacy : In vitro tests showed that compounds similar to 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid demonstrated significant inhibitory effects against bacterial strains, indicating potential for development into new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : The synthesis of pyrrole-carboxylic acid derivatives often involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis . For the target compound, modifications may include substituting phenylhydrazine with vinyl-containing precursors and optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Pilot-scale trials with inert atmospheres (N₂/Ar) are recommended to stabilize reactive intermediates.

Q. How is the structural identity of this compound validated?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- NMR/IR Spectroscopy : Compare experimental spectra (¹H/¹³C NMR, FT-IR) with computational predictions (DFT) to verify functional groups and substituent positions.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions).

- Elemental Analysis : Validate C/H/N/O ratios within ±0.3% of theoretical values .

Q. What analytical methods ensure purity for biological testing?

- Methodological Answer :

- HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) or GC-MS to assess purity (>95%).

- Melting Point Analysis : Compare observed melting points with literature values (e.g., derivatives like 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid melt at 212–213°C ).

- TLC : Monitor reaction progress using silica-gel plates and UV visualization.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model molecular orbitals, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. For example, studies on pyrazole-carboxylic acids reveal intramolecular hydrogen bonding between the carboxylic acid group and adjacent substituents, influencing tautomerism and reactivity . Software like Gaussian or ORCA can simulate IR/NMR spectra for cross-validation with experimental data.

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR peaks)?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25–60°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Isotopic Labeling : Introduce deuterated analogs to confirm peak assignments in complex splitting patterns .

Q. What strategies evaluate pharmacological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Test against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. For instance, pyrrole derivatives are screened for anticancer activity via MTT assays on cancer cell lines .

- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., binding affinity to kinase domains).

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity profiles.

Q. How to address stability issues during storage and handling?

- Methodological Answer :

- Storage Conditions : Store at -20°C under inert atmosphere (Ar) to prevent oxidation of the vinyl group.

- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., carboxylic acid decarboxylation). Safety data sheets recommend avoiding strong oxidizers and moisture .

Q. What crystallographic techniques determine molecular conformation and packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. For example, monoclinic crystals (space group P2/c) of related compounds show π-π stacking between aromatic rings and hydrogen-bonded dimers via carboxylic acid groups . Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and absorption correction via ψ-scans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.